molecular formula C9H8ClFO B11906388 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol

7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11906388
M. Wt: 186.61 g/mol
InChI Key: ODDDZPUCASMTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8ClFO It is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate indanone derivative.

    Halogenation: The indanone derivative undergoes halogenation to introduce chlorine and fluorine atoms. This step often involves the use of halogenating agents such as chlorine gas or fluorine-containing reagents.

    Reduction: The halogenated indanone is then reduced to form the desired this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: Researchers investigate its biological activity, including its effects on various cellular pathways and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the hydroxyl group.

    4-Fluoro-2,3-dihydro-1H-inden-1-ol: Similar structure but without the chlorine atom.

    7-Chloro-2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom.

Uniqueness

7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2

InChI Key

ODDDZPUCASMTRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.